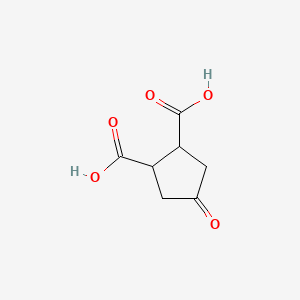

4-Oxocyclopentane-1,2-dicarboxylic acid

描述

Significance as a Central Building Block in Complex Organic Molecule Synthesis

The true significance of 4-oxocyclopentane-1,2-dicarboxylic acid lies in its role as a versatile synthon, or synthetic building block. Its trifunctional nature allows for the sequential or chemo-selective introduction of various molecular fragments, paving the way for the construction of intricate and highly functionalized target molecules. The cyclopentane (B165970) core itself is a common motif in a vast array of natural products and pharmaceuticals, further elevating the importance of this particular building block.

A prime example of its application is in the synthesis of the antifungal agent Icofungipen (also known as PLD-118). nih.gov This compound, which has undergone phase II clinical trials, demonstrates the utility of this compound in constructing medicinally relevant scaffolds. nih.gov The dicarboxylic acid moiety can be transformed into an anhydride (B1165640) or other activated species to facilitate the formation of amides or esters, while the ketone provides a site for nucleophilic addition or other carbonyl-specific reactions. This strategic positioning of functional groups allows for precise control over the assembly of the final complex molecule. Beyond specific pharmaceutical applications, this compound is also utilized as an intermediate in the broader synthesis of organic compounds and polymers.

The Cyclopentane Framework: Structural Features and Synthetic Challenges

The cyclopentane ring, while common, presents a unique set of structural features and synthetic challenges that chemists must navigate. Unlike the relatively strain-free and predictable chair conformation of cyclohexane (B81311), cyclopentane exists in non-planar, puckered conformations to alleviate internal strain. libretexts.orglibretexts.org The most stable of these is the "envelope" conformation, where four carbon atoms are coplanar and the fifth is out of the plane. libretexts.orgyoutube.com This puckering reduces the eclipsing interactions between adjacent hydrogen atoms (torsional strain) that would be present in a planar structure. libretexts.orglibretexts.org

However, this conformational flexibility also introduces challenges in stereocontrol during synthesis. Achieving a desired three-dimensional arrangement of substituents on the cyclopentane ring can be difficult, as the energy differences between various conformations are often small. The synthesis of highly substituted cyclopentanes with multiple chiral centers, in a regio- and stereocontrolled manner, remains an active area of research. tandfonline.comnih.gov

Furthermore, the synthesis of functionalized cyclopentanes is often hampered by a lack of readily available and inexpensive chiral starting materials from the "chiral pool," in contrast to the abundance of chiral cyclohexane derivatives found in nature. baranlab.org This scarcity necessitates the development of novel and efficient synthetic methods to construct the cyclopentane core with the desired functionality and stereochemistry. nih.govbaranlab.org Modern strategies, such as directed C–H functionalization, are being developed to address the challenge of selectively modifying the cycloalkane framework. nih.gov

Historical Context and Evolution of Synthetic Approaches to Cyclopentane Dicarboxylic Acids

The synthesis of cyclopentane derivatives, including dicarboxylic acids, has a rich historical background, marked by both ingenuity and initial misinterpretations. okstate.edu Early efforts by chemists like William Henry Perkin Jr. in the late 19th century laid the groundwork for cyclic chemistry. Perkin's synthesis of trans-cyclopentane-1,2-dicarboxylic acid, starting from the alkylation of diethyl malonate with 1,3-dibromopropane, was a landmark achievement. oregonstate.edu This multi-step process involved forming a tetraester, which was then cyclized and hydrolyzed to yield the desired dicarboxylic acid. oregonstate.edu

Another pivotal development in the synthesis of cyclopentane rings was the application of the Favorskii rearrangement . This reaction, discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the 1890s, involves the base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative. wikipedia.org In the context of cyclic ketones, this reaction provides an elegant method for ring contraction. For instance, the Favorskii rearrangement of a 6-bromo-2-carboethoxycyclohexanone can be used to produce a cyclopentane carboxylic acid derivative. oregonstate.eduyoutube.com This approach has been refined over the years and is used in various synthetic routes, including the preparation of precursors to 1,2-cyclopentane dicarboximide. google.comgoogle.com

The evolution of these synthetic methods reflects the broader advancements in organic chemistry. From classical, often harsh, multi-step procedures to modern, more efficient, and selective catalytic methods, the ability to construct the cyclopentane dicarboxylic acid framework has significantly improved. organic-chemistry.orgnih.gov These developments have been crucial for making compounds like this compound more accessible for their use as strategic building blocks in contemporary synthesis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-oxocyclopentane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSMOECOKYPHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301820 | |

| Record name | 4-Oxocyclopentane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-61-3, 3128-18-5 | |

| Record name | 4-Oxo-1,2-cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1703-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC146529 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxocyclopentane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, 4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Methodologies for the Synthesis of 4 Oxocyclopentane 1,2 Dicarboxylic Acid

Traditional and Modern Synthetic Routes

The synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid can be achieved through various routes, often involving the sequential construction and functionalization of the cyclopentane (B165970) ring system. These methods are foundational in organic synthesis and can be adapted to produce the target molecule.

Multistep Synthesis from Simpler Precursors

One of the classical approaches involves building the cyclopentane ring from acyclic precursors. The Perkin method, originally developed for trans-cyclopentane-1,2-dicarboxylic acid, provides a framework that can be adapted. This involves the condensation of diethyl malonate with a suitable difunctional alkane, such as 1,3-dibromopropane, followed by cyclization and subsequent functional group manipulation.

Another established multistep route begins with pimelic acid. oregonstate.edu This method, adapted from the work of Fuson and Cole, involves several distinct transformations to achieve the final product. The process starts with the conversion of pimelic acid to its acid chloride, followed by bromination to introduce leaving groups at the C2 and C5 positions. Esterification and subsequent base-induced cyclization form the cyclopentane ring. The final steps involve hydrolysis and oxidation to yield the desired 4-oxo-dicarboxylic acid.

| Route | Starting Material | Key Intermediates | Key Reactions | Reference |

| Perkin-type Synthesis | Diethyl malonate, 1,3-Dibromopropane | Tetraethyl pentane-1,1,5,5-tetracarboxylate | Alkylation, Cyclization, Hydrolysis, Decarboxylation, Oxidation | |

| Fuson-Cole Adaptation | Pimelic acid | 2,5-dibromopimelic acid, Diethyl 2,5-dibromopimelate | Halogenation, Esterification, Cyclization, Hydrolysis, Oxidation | oregonstate.edu |

Cyclization Reactions for Carbocyclic Ring Formation

The formation of the five-membered carbocyclic ring is the cornerstone of these syntheses. The Dieckmann condensation is a prominent intramolecular cyclization reaction used for this purpose. In a modified Perkin synthesis, for instance, a tetraester precursor undergoes intramolecular cyclization under basic conditions (using sodium hydride in dry xylene) to form the cyclopentane ring. This reaction is essentially an intramolecular version of the Claisen condensation. youtube.com

Alternatively, a Favorskii rearrangement provides a more concise pathway to the cyclopentane skeleton. This route typically starts with a 6-bromo-2-carboalkoxycyclohexanone derivative. Treatment with a base, such as potassium hydroxide (B78521) in methanol, induces a ring contraction, directly forming the cyclopentane-1,2-dicarboxylic acid ester system from the six-membered ring precursor. This method is advantageous as it builds the desired carbocycle in a single, efficient step. google.com

| Cyclization Method | Precursor Type | Reagents/Conditions | Mechanism | Reference |

| Dieckmann Condensation | Linear Tetraester | Sodium Hydride, Dry Xylene, 140°C | Intramolecular Claisen Condensation | |

| Favorskii Rearrangement | 6-Bromo-2-ethoxycarbonylcyclohexanone | Potassium Hydroxide, Methanol, 50°C | Ring Contraction |

Selective Oxidation and Functionalization Strategies

Introducing the ketone at the C4 position requires selective oxidation. In synthetic routes that proceed via a 4-hydroxycyclopentane intermediate, the secondary alcohol must be oxidized to a ketone without affecting other functional groups, such as the esters. The Jones reagent (CrO₃ in H₂SO₄) is effective for this transformation, typically carried out at low temperatures (0–5°C) to minimize over-oxidation or degradation of the ester groups.

Functionalization via halogenation is another key strategy, particularly in methods starting from pimelic acid or cyclohexanone (B45756) derivatives. N-bromosuccinimide (NBS) is a common reagent used to selectively brominate positions that will later be involved in cyclization or rearrangement reactions, such as the preparation of 6-bromo-2-ethoxycarbonylcyclohexanone for the Favorskii rearrangement.

Hydrolysis and Esterification Protocols

The final step in many synthetic routes is the hydrolysis of ester groups to yield the dicarboxylic acid. edubirdie.com This is typically achieved by heating the diester intermediate with a strong aqueous acid, such as 6 M hydrochloric acid, under reflux. This process converts both ester groups simultaneously to the corresponding carboxylic acids. In some cases, base-promoted hydrolysis, or saponification, can also be employed, although this requires stoichiometric amounts of base and is an irreversible process. edubirdie.com

Conversely, esterification is a critical first step when the synthesis begins with a dicarboxylic acid. youtube.com Fischer esterification, which involves reacting the carboxylic acid with an alcohol (like ethanol) in the presence of an acid catalyst, is a common method to produce the ester intermediates required for reactions like the Dieckmann condensation. youtube.commedcraveonline.com

Stereoselective Synthesis of this compound and its Stereoisomers

Controlling the stereochemistry of the two adjacent carboxylic acid groups is crucial for producing specific stereoisomers of the target molecule. Stereoselective synthesis aims to create these chiral centers in a controlled manner.

Chiral Pool Approach in Enantioselective Synthesis

The chiral pool approach is a powerful strategy in enantioselective synthesis that utilizes naturally occurring, abundant chiral molecules as starting materials. nih.gov This method leverages the existing stereocenters of the starting material to direct the formation of new chiral centers in the target molecule.

Asymmetric Catalysis for Diastereomeric and Enantiomeric Control

Asymmetric catalysis is a cornerstone for establishing stereocenters with high fidelity. In the context of cyclopentane systems, including derivatives of this compound, organocatalysis and metal catalysis have been employed to achieve high levels of diastereomeric and enantiomeric control.

Organocatalytic domino or cascade reactions, in particular, offer an efficient route to complex cyclopentane structures from simple precursors. For instance, chiral squaramide-amine catalysts have been successfully used in enantioselective Michael-Michael cascade reactions. nih.gov These catalysts facilitate the construction of highly functionalized spirocyclopentane oxindoles with up to four consecutive stereocenters. nih.gov The reaction of specific nitroolefins and 2-nitro-3-arylacrylates, catalyzed by a chiral squaramide, can yield products with excellent enantioselectivities (up to 97% ee) and in good yields. nih.gov

Bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids are also effective in catalyzing intramolecular reactions to form functionalized cyclopentanes. researchgate.net The intramolecular reaction of a nitronate with a conjugated ketone can generate γ-nitroketones, which are precursors to cyclic amino acids. researchgate.net The choice of catalyst and solvent is crucial, as it significantly influences both the diastereoselectivity and enantioselectivity of the reaction. researchgate.net For example, a cinchonine-derived catalyst in acetonitrile (B52724) was found to provide the cis-functionalized cyclopentane with high diastereoselectivity (>19:1 dr) and 80% enantiomeric excess (ee). researchgate.net

A multicatalytic approach combining photoredox and organocatalysis enables the direct asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs), which can be precursors to cyclopentane derivatives. nih.gov This method involves the generation of a chiral α-iminyl radical cation that adds to [1.1.1]propellane, installing a stereocenter as the ring opens. nih.gov

| Catalyst Type | Reaction | Key Features | Typical ee | Ref |

| Chiral Squaramide-Amine | Domino Michael-Michael Reaction | Constructs spirocyclopentane oxindoles with four adjacent stereocenters. | Up to 97% | nih.gov |

| Cinchonine-Derived Thiourea | Intramolecular Nitronate/Ketone Cyclization | Forms cis-functionalized γ-nitroketones; selectivity is solvent-dependent. | Up to 80% | researchgate.net |

| Photoredox/Organocatalyst Combo | Asymmetric Radical Addition | Direct synthesis of α-chiral bicyclo[1.1.1]pentanes from aldehydes. | >90% | nih.gov |

Desymmetrization Strategies of Dicarboxylic Acid Derivatives

Desymmetrization of a prochiral or meso-compound is a powerful strategy for generating chiral molecules. This approach has been effectively applied to the synthesis of chiral precursors for this compound.

A highly effective method involves the catalytic, non-enzymatic desymmetrization of cyclic anhydrides. brandeis.edu Prochiral and meso-anhydrides can be ring-opened with an alcohol in the presence of a chiral catalyst to yield a chiral hemiester with high enantiopurity. Modified Cinchona alkaloids, such as (DHQD)₂AQN, have proven to be exceptional catalysts for this transformation. brandeis.edu

The desymmetrization of cis-cyclopentane-1,2-dicarboxylic acid anhydride (B1165640), a direct precursor, using this method yields the corresponding chiral hemiester with 95% ee. brandeis.edu This result is notably superior to methods employing stoichiometric chiral promoters or enzymatic hydrolysis of the corresponding diester. brandeis.edu The strategy is broadly applicable to various monocyclic and bicyclic anhydrides, consistently providing high enantioselectivity. brandeis.edu This approach allows for the creation of versatile chiral building blocks containing one or two stereogenic centers. brandeis.edu

Another approach reports the enantioselective desymmetrization of carboxylic acids catalyzed by chiral Brønsted bases, leading to bridged bicyclic lactones with up to 94% ee. figshare.com The resulting products contain an all-carbon quaternary stereocenter and can be further derivatized into functionalized cyclopentanes. figshare.com

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Ref |

| cis-Cyclopentane-1,2-dicarboxylic acid anhydride | (DHQD)₂AQN | Chiral monoester | 95% | brandeis.edu |

| cis-Cyclohexane-1,2-dicarboxylic acid anhydride | (DHQD)₂AQN | Chiral monoester | 97% | brandeis.edu |

| Prochiral Carboxylic Acid | Chiral Brønsted Base | Bridged bicyclic lactone | Up to 94% | figshare.com |

Intramolecular Reactions for Stereocenter Induction (e.g., Aldol (B89426) Condensations)

Intramolecular reactions are highly efficient for constructing cyclic systems, as the reacting partners are tethered, leading to favorable reaction kinetics. libretexts.orglibretexts.org The intramolecular aldol reaction is a classic and powerful method for forming five- and six-membered rings. libretexts.orgchemistrysteps.com

When a dicarbonyl compound is treated with a base, an enolate can form and attack the second carbonyl group within the same molecule. pressbooks.pub Specifically, the cyclization of 1,4-diketones and 1,5-diketones preferentially yields five-membered (cyclopentenone) and six-membered (cyclohexenone) rings, respectively. libretexts.orgpressbooks.pub This selectivity arises because the reaction steps are typically reversible, leading to the formation of the most thermodynamically stable product. pressbooks.pub Five- and six-membered rings are favored due to their minimal ring strain compared to smaller rings. libretexts.orgpressbooks.pub

In the context of synthesizing a 4-oxocyclopentane core, an intramolecular aldol condensation of a 1,4-dicarbonyl precursor is a viable strategy. For example, the base-catalyzed cyclization of 2,5-hexanedione (B30556) exclusively forms the five-membered ring product, 3-methyl-2-cyclopentenone, avoiding the more strained three-membered ring alternative. libretexts.orgpressbooks.pub This principle can be applied to appropriately substituted 1,4-dicarbonyl precursors to construct the 4-oxocyclopentane ring system.

| Starting Dicarbonyl | Ring Size Formed | Product Type | Driving Force | Ref |

| 1,4-Diketone (e.g., 2,5-Hexanedione) | 5-membered | Cyclopentenone | Thermodynamic Stability | libretexts.orgpressbooks.pub |

| 1,5-Diketone (e.g., 2,6-Heptanedione) | 6-membered | Cyclohexenone | Thermodynamic Stability | libretexts.orglibretexts.org |

| 1,3-Diketone (e.g., 2,4-Pentanedione) | No reaction | - | Acidity of central α-H prevents desired enolate formation. | libretexts.orgpressbooks.pub |

C-H Insertion Reactions and Related Carbene Chemistry

Intramolecular C-H insertion reactions utilizing carbenes or carbenoids represent a direct and efficient method for the synthesis of cyclopentane derivatives. researchgate.netacs.org This strategy involves the generation of a highly reactive carbene intermediate, which subsequently inserts into a C-H bond within the same molecule to form a new C-C bond, thereby closing a ring. researchgate.netlibretexts.org

The process typically begins with a diazo compound, which, upon catalysis by a transition metal complex (e.g., rhodium, iron, copper), extrudes dinitrogen gas to form a metal carbene intermediate. researchgate.netnih.gov This intermediate then undergoes the C-H insertion. Iron-catalyzed C-H insertion reactions are noted for their efficiency and sustainability. researchgate.net Rhodium-catalyzed reactions of vinyldiazoacetates are also powerful, capable of generating cyclopentanes with multiple stereogenic centers with very high levels of stereoselectivity. nih.gov

A relevant example is the synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a derivative of the target scaffold. nih.gov In this synthesis, a chiral quaternary center was constructed via the C-H insertion of an alkylidenecarbene, which was generated from the reaction of a ketone with lithiotrimethylsilyldiazomethane. nih.gov This highlights the utility of carbene chemistry in constructing complex and stereodefined cyclopentane systems. nih.gov

| Catalyst/Reagent | Precursor | Key Transformation | Application | Ref |

| Rhodium(II) complexes | Diazoacetate | Intramolecular C-H Insertion | General route to functionalized cyclopentanes. | acs.orgnih.gov |

| Iron complexes | Diazoalkane | Intramolecular C-H Insertion | Efficient and sustainable C-H functionalization. | researchgate.net |

| Lithiotrimethylsilyldiazomethane | Ketone | Alkylidenecarbene C-H Insertion | Synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. | nih.gov |

Stereocontrolled Functionalization (e.g., Epoxidation, Methylation)

Stereocontrolled functionalization involves the introduction of new chemical groups onto a pre-existing cyclopentane ring with precise control over the resulting stereochemistry. This is often achieved through substrate-directed reactions where the existing stereocenters on the ring guide the approach of the reagent.

A powerful example of this strategy is the stereo- and regiocontrolled functionalization of cyclopentene (B43876) derivatives through epoxidation followed by oxirane ring-opening. researchgate.net Starting with a cyclopentene-containing amino acid, a stereoselective epoxidation (oxirane formation) can be performed. The resulting epoxide can then be opened by a nucleophile, such as sodium azide. researchgate.net The stereochemistry of the epoxide and the regioselectivity of the ring-opening step can be controlled to produce different regio- and diastereoisomers of highly functionalized cyclopentanes. researchgate.net This stepwise approach allows for the synthesis of diverse three-dimensional cyclopentane derivatives with multiple chiral centers from a common starting material. researchgate.net

Synthesis of Advanced Derivatives and Analogs of this compound

The synthesis of derivatives of this compound is essential for expanding its utility in various applications, such as medicinal chemistry and materials science. This often involves the use of protecting groups to selectively mask one functional group while another is being manipulated.

A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity. organic-chemistry.org This strategy is crucial in multi-step syntheses involving molecules with multiple reactive sites. wikipedia.org

For this compound, the ketone at the C4 position is a reactive site that may interfere with reactions intended for the carboxylic acid groups. To prevent this, the ketone can be protected, most commonly as a ketal (a type of acetal). wikipedia.org This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org This reaction forms a cyclic ethylene ketal, which is stable under many reaction conditions (e.g., basic, reductive) but can be easily removed later by treatment with aqueous acid to regenerate the ketone. wikipedia.org

An example from the literature describes the synthesis of a ketal derivative, this compound bis-dibenzylamide ethylene ketal. The hydrolysis of such ethylene ketal precursors with an acid like oxalic acid can be used to deprotect the ketone and furnish the final 4-oxo compound.

| Functional Group to Protect | Protecting Group | Formation Conditions | Cleavage Conditions | Ref |

| Ketone/Aldehyde | Ethylene Ketal | Ethylene glycol, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl, oxalic acid) | wikipedia.orgorganic-chemistry.org |

| Carboxylic Acid | Methyl or Ethyl Ester | Alcohol (MeOH or EtOH), acid catalyst | Base- or acid-catalyzed hydrolysis | wikipedia.org |

| Alcohol | Silyl Ether (e.g., TBDMS) | Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole) | Fluoride source (e.g., TBAF), or acid | wikipedia.org |

| Amine | Carbamate (e.g., Boc, Cbz) | Boc-anhydride or Cbz-Cl, base | Strong acid (for Boc); Hydrogenolysis (for Cbz) | organic-chemistry.org |

Formation of Tosylhydrazone Derivatives

The synthesis of tosylhydrazone derivatives from this compound and related cyclopentanones is a well-established chemical transformation. The classical method involves the reaction of the parent cyclopentanone (B42830) with p-toluenesulfonyl hydrazide. mdpi.com This reaction is typically carried out by adding the cyclopentanone derivative to a hot ethanolic solution of p-toluenesulfonyl hydrazide. mdpi.comnih.gov

A general protocol for this transformation involves dissolving p-toluenesulfonyl hydrazide in hot ethanol, followed by the addition of the cyclopentanone. The mixture is then allowed to stand at room temperature, during which time a solid precipitate of the tosylhydrazone derivative forms. This solid is then typically filtered and purified by recrystallization from ethanol. nih.gov The yields for these reactions can vary, with purified and isolated yields ranging from 46% to 81% depending on the specific substituents on the cyclopentanone ring. nih.gov

For instance, the specific derivative, this compound p-tosylhydrazone, has been successfully synthesized and characterized. nih.gov The formation of the C=N double bond in these derivatives typically results in a specific configuration, often the Z configuration, which has been confirmed through techniques like single-crystal X-ray diffraction analysis in related compounds. mdpi.com This transformation is a key step in modifying the ketone group of the cyclopentane ring for further reactions or for creating specific molecular structures. beilstein-journals.org The reaction proceeds via a nucleophilic attack of the hydrazine (B178648) on the carbonyl group of the ketone. mdpi.com

Table 1: Selected Tosylhydrazone Derivatives and their Precursors

| Starting Material | Derivative | Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| rac-trans-3,4-bis(Ethoxycarbonyl)cyclopentanone | rac-trans-3,4-bis(Ethoxycarbonyl)cyclopentanone p-tosylhydrazone | p-Toluenesulfonyl hydrazide, Ethanol | Not specified in snippet | nih.gov |

| This compound | This compound p-tosylhydrazone | p-Toluenesulfonyl hydrazide, Ethanol | Not specified in snippet | nih.gov |

Preparation of Monoesters and Bis-amides

The carboxylic acid groups of this compound allow for the straightforward preparation of various ester and amide derivatives. These derivatives are often synthesized to protect the carboxylic acid groups, to modify the molecule's solubility, or to act as handles for further functionalization.

Monoesters: The selective formation of a monoester, such as the this compound monoethyl ester ethylene ketal, has been reported. nih.gov The synthesis of dicarboxylic acid monoesters can be achieved through several methods, including the ring-opening of cyclic anhydrides with alcohols or through transesterification reactions. google.com

Bis-amides: The synthesis of bis-amide derivatives, such as this compound bis-dibenzylamide, has been accomplished. mdpi.comnih.gov A common method for forming amides from dicarboxylic acids involves the use of a coupling agent. For example, dicyclohexylcarbodiimide (B1669883) (DCC) can be used in the presence of 1-hydroxybenzotriazole (B26582) (HOBT) to facilitate the reaction between the dicarboxylic acid and an amine in a solvent like dimethylformamide (DMF). nih.gov Another approach for the direct synthesis of diamides from dicarboxylic acids and amines utilizes a reusable heterogeneous Lewis acid catalyst, such as niobium pentoxide (Nb₂O₅), with the reaction often carried out in a high-boiling solvent like o-xylene (B151617) at reflux temperatures. nih.gov

Table 2: Examples of Monoester and Bis-amide Synthesis

| Product | Starting Materials | Key Reagents/Catalysts | Solvent | Reference |

|---|---|---|---|---|

| This compound bis-dibenzylamide ethylene ketal | 4-oxo-cyclopentane-1,2-dicarboxylic acid ethylene ketal, Dibenzylamine | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBT) | DMF | nih.gov |

| General Diamides | Dicarboxylic acid, Amine | Niobium pentoxide (Nb₂O₅) | o-Xylene | nih.gov |

Incorporation into Complex Molecular Scaffolds

This compound serves as a valuable building block, or molecular scaffold, for the de novo synthesis of more complex molecules. mdpi.com Its rigid cyclopentane core and multiple functional groups (a ketone and two carboxylic acids) allow for the controlled, three-dimensional arrangement of appended chemical moieties. This makes it a key intermediate in the synthesis of various organic compounds, including pharmaceutically active agents.

A notable application is in the synthesis of antifungal agents like Icofungipen. The defined structure of the cyclopentane ring provides a robust framework upon which other functional components can be built. The synthesis of such complex molecules often relies on the ability to rationally derivatize the scaffold at its various functional points. mdpi.com For example, the carboxylic acid groups can be converted to esters or amides, as previously discussed, to link to other parts of a larger molecule, while the ketone provides another site for chemical modification. nih.gov

The use of such defined scaffolds is advantageous in synthetic chemistry as it can lead to the rapid and scalable production of homogeneous samples of complex target molecules. mdpi.com The inherent structure of this compound allows for precise architectural control over the final product, which is a desirable attribute in the design of molecules with specific biological or material properties. mdpi.com

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of this compound and related compounds is an area of increasing importance, aiming to develop more environmentally benign and efficient processes. These principles focus on aspects such as using less hazardous materials, improving atom economy, and utilizing renewable feedstocks and catalysts.

One approach relevant to dicarboxylic acid synthesis involves the use of cellulose-derived platform chemicals. rsc.org This strategy aligns with the green chemistry goal of using renewable resources. Furthermore, the development of catalytic systems that are selective and reusable is a key feature. For instance, the use of a reusable heterogeneous catalyst like niobium pentoxide for diamide (B1670390) synthesis from dicarboxylic acids represents a greener alternative to stoichiometric coupling reagents, which generate significant waste. nih.gov

Processes that simplify reaction steps and utilize milder conditions are also favored. For example, a patented process for preparing trans-cyclopentane-1,2-dicarboxylic acid highlights advantages such as a simple process, mild reaction conditions, and low cost, which are consistent with green chemistry objectives. google.com While not all methods currently used for the synthesis of this compound are explicitly "green," the adaptation of principles such as using water as a solvent where possible, employing catalytic rather than stoichiometric reagents, and designing safer chemicals and processes are central to future synthetic strategies. rsc.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Oxocyclopentane 1,2 Dicarboxylic Acid

Mechanistic Investigations of Key Transformations

The unique trifunctional nature of 4-oxocyclopentane-1,2-dicarboxylic acid, featuring a ketone and two carboxylic acid groups on a five-membered ring, governs its chemical behavior. The interplay between these functional groups dictates its reactivity in a variety of chemical transformations.

The cyclopentanone (B42830) portion of the molecule contains a reactive carbonyl group, which is the primary site for several key transformations, including oxidation, reduction, and reactions at the α-carbon. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by both nucleophiles and electrophiles.

Key reactions involving the cyclopentanone moiety include:

Oxidation: The cyclic ketone can undergo oxidative cleavage. For instance, oxidation of cyclopentanone in the presence of transition metal salts like Mn(II) can yield glutaric acid with high conversion rates. researchgate.net This type of reaction breaks the cyclic structure to form a linear dicarboxylic acid.

Reduction: The ketone group is readily reduced to a secondary alcohol, forming 4-hydroxycyclopentane-1,2-dicarboxylic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. researchgate.net

Halogenation: Ketones can undergo halogenation at the alpha position relative to the carbonyl group. This reaction typically proceeds in the presence of an acid or base catalyst, leading to the formation of α-halo ketones.

Aldol (B89426) Reactions: The α-hydrogens of the cyclopentanone ring are acidic and can be removed by a base to form an enolate, which can then participate in reactions such as the aldol condensation with aldehydes.

| Reaction Type | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation (Ring Opening) | Potassium permanganate, Nitric acid, O₂/Metal catalysts | Dicarboxylic acid (linear) | researchgate.net |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol (hydroxyl group) | researchgate.net |

| α-Halogenation | Br₂ in acetic acid | α-halo ketone | |

| Aldol Condensation | Aldehyde, Base or Acid catalyst | β-hydroxy ketone |

The key roles and reactions of the carboxylic acid groups are:

Esterification: The carboxylic acid groups can be converted to esters through reaction with an alcohol under acidic conditions (Fischer esterification).

Amide Formation: Reaction with amines can convert the carboxylic acid groups into amides.

Decarboxylation: When heated, some dicarboxylic acids can undergo decarboxylation. For example, heating hexanedioic acid leads to cyclization and decarboxylation to form cyclopentanone. libretexts.org

Intramolecular Catalysis: The carboxylic acid groups can act as intramolecular catalysts in reactions involving the ketone. For example, they can catalyze the enolization of the ketone moiety.

The proximity of the two carboxylic acid groups means their reactivity is not independent. The dissociation of the first proton creates a carboxylate anion, which makes the removal of the second proton more difficult due to electrostatic attraction. libretexts.org

Functional group interconversion is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. A key aspect of the reactivity of this compound is the keto-enol tautomerism of its cyclopentanone ring.

Keto-Enol Tautomerism: A carbonyl compound with a hydrogen atom on its α-carbon exists in equilibrium with its corresponding enol isomer. nih.gov This interconversion is known as tautomerism, and the keto and enol isomers are called tautomers. nih.gov

Mechanism: The tautomerization can be catalyzed by both acids and bases. nih.gov

Acid-catalyzed: Involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol.

Base-catalyzed: Involves deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom.

Equilibrium: For most simple ketones like cyclopentanone, the keto form is significantly more stable and predominates at equilibrium. nih.gov However, the enol form, though present in small amounts, is a crucial reactive intermediate in many reactions of the ketone. Factors like conjugation or intramolecular hydrogen bonding can stabilize the enol form.

Other functional group interconversions can be applied to transform the existing functionalities. For example, the carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like LiAlH₄.

| Tautomer | Key Structural Feature | Relative Stability | Catalysis | Reference |

|---|---|---|---|---|

| Keto Form | Carbonyl group (C=O) | Predominant at equilibrium | N/A | nih.gov |

| Enol Form | Hydroxyl group bonded to a C=C double bond | Less stable, but highly reactive intermediate | Acid or Base | nih.gov |

Computational Chemistry for Mechanistic Insights and Reactivity Prediction

Computational chemistry provides powerful tools for understanding the reaction mechanisms, electronic structure, and reactivity of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) and other quantum chemical calculations are employed to model molecular properties and reaction pathways. rsc.orgrsc.org

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. mdpi.com For molecules related to this compound, DFT has been used to investigate several key properties.

Molecular Geometry and Stability: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can optimize the molecular geometry to find the most stable conformation. researchgate.netmdpi.com For dicarboxylic acids, DFT can be used to explore the different possible conformers and their relative energies. nih.gov

Electronic Properties: The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net For cyclopentanone derivatives, DFT has been used to analyze electronic properties and hyper-conjugative interactions that contribute to molecular stability. researchgate.net

Energetics of Tautomerism: DFT is extensively used to study the energetics of keto-enol tautomerism. Calculations can determine the relative stabilities (free energy change, ΔG) of the keto and enol tautomers in the gas phase and in different solvents. researchgate.net For cyclic β-diketones, DFT studies have shown that tautomerization is a high-energy process in isolation but can be significantly influenced by solvent molecules. researchgate.net

Quantum chemical calculations are essential for mapping the potential energy surface of a reaction, which allows for the identification and characterization of transition states and intermediates. rsc.org

Transition State (TS) Identification: A transition state represents the highest energy point along a reaction coordinate. Quantum chemical methods can locate the geometry of the TS (a first-order saddle point on the potential energy surface) and calculate its energy. rsc.org This information is crucial for determining the activation energy (energy barrier) of a reaction.

Reaction Pathway Mapping: By calculating the Intrinsic Reaction Coordinate (IRC), chemists can trace the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS connects the desired species. rsc.org

Keto-Enol Interconversion Barrier: For the keto-enol tautomerism of β-diketones, DFT calculations have been used to investigate the structure of the transition state and compute the potential energy barriers for the interconversion. researchgate.net Studies on acetylacetone (B45752) and other diketones show that the barrier for interconversion is high in the gas phase but is lowered significantly in the presence of water, which can assist in the proton transfer. researchgate.net

Modeling Reaction Intermediates: The structures and stabilities of reaction intermediates, such as the enolate ion formed during base-catalyzed reactions of the cyclopentanone moiety, can be calculated. Ab initio molecular dynamics simulations have been employed to study intermediates in reactions like the deprotonation of carboxylic acids, revealing the role of solvation shells. amazonaws.com

These computational approaches provide detailed mechanistic insights that complement experimental studies, helping to predict reactivity and guide the design of new synthetic routes.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding

The reactivity and conformational landscape of this compound are significantly influenced by the potential for both intermolecular and intramolecular hydrogen bonding. The presence of two carboxylic acid groups and a ketone functionality provides multiple sites for such interactions.

Intermolecular hydrogen bonding, occurring between separate molecules of this compound, is expected to be a dominant force in the condensed phase, leading to the formation of dimers and larger aggregates. These interactions are generally stronger than intramolecular hydrogen bonds and can significantly impact the molecule's physical properties, such as its melting point and solubility. In solution, a competition between intramolecular hydrogen bonding and intermolecular hydrogen bonding with solvent molecules will exist. In protic solvents, it is likely that intermolecular hydrogen bonds with the solvent will be favored, disrupting any pre-existing intramolecular hydrogen bonds. nih.gov

A theoretical investigation into the hydrogen bonding of cyclohexane-1,2,3,4,5-pentol revealed the stability gained from forming multiple intermolecular hydrogen bonds with neighboring molecules, creating a three-dimensional network. usp.br A similar scenario can be envisioned for this compound in the solid state, where each molecule acts as both a hydrogen bond donor and acceptor.

To quantitatively assess these interactions for this compound, detailed computational studies, such as those employing DFT, would be necessary. Such studies would provide insights into the geometric parameters (bond lengths and angles) and energetics of the hydrogen bonds.

Table 1: Calculated Intramolecular Hydrogen Bond Properties for Analogous Dicarboxylic Acids

| Dicarboxylic Acid | Conformer | H-bond distance (Å) | H-bond energy (kJ/mol) | O-H stretch redshift (cm⁻¹) |

|---|---|---|---|---|

| Glutaric Acid | with H-bond | Not specified | ~28-29 | 170-250 |

| Adipic Acid | with H-bond | Not specified | ~28-29 | 170-250 |

Frontier Molecular Orbital (FMO) Theory in Reactivity Assessments

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. numberanalytics.comnumberanalytics.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the oxygen atoms of the carboxylic acid groups and the ketone, making these sites nucleophilic. The LUMO, conversely, would be associated with the carbonyl carbons, which are electrophilic centers.

FMO analysis can be used to predict the outcomes of various reactions involving this molecule. For instance, in a nucleophilic attack, the nucleophile's HOMO will interact with the LUMO of this compound, likely at one of the carbonyl carbons. Conversely, in an electrophilic attack, the electrophile's LUMO will interact with the HOMO of the dicarboxylic acid.

Table 2: Representative HOMO-LUMO Gaps for Analogous Organic Molecules | Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | | :--- | :--- | :--- | :--- | :--- | | Natural Compound 1 | Not specified | Not specified | 4.48 | | Natural Compound 2 | Not specified | Not specified | 3.60 | | Natural Compound 3 | Not specified | Not specified | 4.35 | | Temozolomide (in water, alpha mode) | Not specified | Not specified | 2.53 | | Temozolomide (in water, beta mode) | Not specified | Not specified | 4.75 |

This table presents HOMO-LUMO gap data from studies on various organic molecules to illustrate the concept, as specific data for this compound is not available in the searched literature. nih.govaimspress.com

Kinetic Studies via Theoretical Calculations

Theoretical calculations are instrumental in determining the kinetics of chemical reactions, providing valuable information on reaction rates, activation energies, and transition state geometries. For reactions involving this compound, computational methods can elucidate the reaction mechanisms and predict their feasibility.

While specific kinetic studies on this compound are not prominent in the literature, research on the kinetics of reactions involving the cyclopentane (B165970) ring provides a relevant framework. For example, studies on the hydrogen abstraction from cyclopentane by various radicals have been conducted using high-level computational methods. rsc.orgrsc.org These studies often employ Canonical Variational Transition State Theory (CVT) combined with Small-Curvature Tunneling (SCT) corrections to calculate rate constants over a wide range of temperatures. rsc.org

The reaction of cyclopentane with the hydroxyl radical, for instance, has been studied using direct dynamics calculations, where the potential energy surface is generated by quantum mechanical methods. rsc.org Such an approach could be applied to investigate the oxidation or reduction of this compound, providing detailed insights into the reaction barriers and the structures of the transition states.

The presence of the carboxylic acid and ketone functional groups would significantly influence the kinetics of reactions compared to unsubstituted cyclopentane. For example, the electron-withdrawing nature of these groups would affect the C-H bond strengths and the stability of any radical or ionic intermediates.

Table 3: Calculated Rate Constants for Hydrogen Abstraction from Cyclopentane by a Hydrogen Radical

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 200 | 1.15E-16 |

| 300 | 2.36E-14 |

| 500 | 3.28E-12 |

| 1000 | 1.14E-09 |

Data from a kinetic study on cyclopentane, presented as an example of theoretical kinetic calculations. rsc.org Specific kinetic data for this compound is not available in the searched literature.

Solvent Effects on Reaction Mechanisms: Continuum and Explicit Solvent Models

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. numberanalytics.com For reactions of this compound, the choice of solvent is critical due to the molecule's polar nature and its ability to engage in hydrogen bonding.

Computational chemistry offers two primary approaches to model solvent effects: continuum (or implicit) models and explicit solvent models. nih.govwikipedia.org

Continuum models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. taylorandfrancis.com These models are computationally efficient and can provide a good qualitative understanding of how the solvent's polarity affects the stability of reactants, products, and transition states. taylorandfrancis.com For a reaction involving a change in dipole moment, a polar solvent would stabilize the more polar species, thereby influencing the reaction's thermodynamics and kinetics.

Explicit solvent models involve the inclusion of individual solvent molecules in the calculation. nih.gov This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately describing the reaction mechanism. rsc.org For this compound, explicit solvent models would be particularly important for studying reactions in protic solvents where direct hydrogen bonding between the solute and solvent molecules is expected.

A comparison of implicit and explicit solvent models for the Ag-catalyzed furan (B31954) ring formation showed that while implicit models can often correctly predict the most favorable reaction pathway, explicit models are necessary when solvent molecules play a direct role in the reaction or form strong, specific interactions with the solute. rsc.org

Table 4: Comparison of Calculated Activation Barriers Using Implicit and Explicit Solvent Models for an Sₙ2 Reaction

| Reaction | Solvent | Implicit Model (kcal/mol) | Explicit Model (kcal/mol) |

|---|---|---|---|

| Cl⁻ + CH₃Cl | Water | 26.4 | 25.9 |

| Cl⁻ + CH₃Cl | Methanol | 27.8 | 27.1 |

| Br⁻ + CH₃Br | Water | 23.5 | 23.1 |

This table presents data from a comparative study on Sₙ2 reactions to illustrate the differences between solvent models. chemrxiv.org Specific data for this compound is not available in the searched literature.

In-silico Design and Evaluation of Reactivity for Related Dicarboxylic Acids

In-silico methods are increasingly used in the design and evaluation of new molecules with desired properties, including specific reactivity profiles. For dicarboxylic acids related to this compound, computational tools can be employed to predict their reactivity and guide synthetic efforts.

One approach is to use Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or, in this context, their chemical reactivity. By calculating various molecular descriptors (e.g., electronic, steric, and topological properties), a model can be built to predict the reactivity of new, unsynthesized dicarboxylic acids. For example, descriptors such as the HOMO-LUMO gap, partial atomic charges, and molecular electrostatic potential can be correlated with experimentally determined reaction rates or equilibrium constants.

Another in-silico approach is the direct calculation of reactivity indices derived from DFT. Parameters such as global electrophilicity and nucleophilicity can be computed to rank the reactivity of a series of related dicarboxylic acids. This allows for the pre-screening of potential candidates for a specific chemical transformation before committing to their synthesis.

For instance, in the design of dicarboxylic acids with tailored acidity, DFT calculations can predict pKa values with reasonable accuracy. This would be valuable for designing derivatives of this compound with specific acid-base properties for applications in catalysis or materials science. In silico screening has also been successfully applied to predict the cocrystallization propensity of dicarboxylic acids with other molecules, a process highly dependent on intermolecular interactions that also govern reactivity. researchgate.netnih.gov

Table 5: Examples of Molecular Descriptors Used in QSAR Studies for Predicting Reactivity

| Descriptor Type | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Electronic | HOMO energy, LUMO energy, HOMO-LUMO gap, Partial charges | Relate to the molecule's ability to donate or accept electrons. |

| Steric | Molecular volume, Surface area, Molar refractivity | Describe the size and shape of the molecule, influencing accessibility of reactive sites. |

| Topological | Connectivity indices, Wiener index | Quantify the branching and connectivity of the molecular structure. |

| Thermodynamic | Heat of formation, Gibbs free energy of solvation | Relate to the stability of the molecule and its interactions with the environment. |

This table provides a general overview of descriptors used in QSAR and in-silico reactivity studies. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 4-Oxocyclopentane-1,2-dicarboxylic acid. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial insights into the molecule's stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a set of signals corresponding to the methine and methylene (B1212753) protons of the cyclopentane (B165970) ring, in addition to the acidic protons of the two carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and carboxylic acid functionalities. The protons on carbons adjacent to these groups (C1, C2, C3, and C5) are expected to be deshielded and resonate at a lower field. The acidic protons of the carboxylic acids would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, which would disappear upon D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide evidence for the seven carbon atoms in the molecule. The most downfield signals would correspond to the carbonyl carbons of the ketone and the two carboxylic acids, with the ketonic carbonyl typically appearing at a lower field than the carboxylic acid carbonyls. The methine carbons (C1 and C2) and the methylene carbons (C3 and C5) would resonate at intermediate chemical shifts, influenced by their proximity to the electron-withdrawing groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 3.0 - 3.4 | 45 - 55 |

| C2-H | 3.0 - 3.4 | 45 - 55 |

| C3-H₂ | 2.5 - 2.9 | 35 - 45 |

| C4 | - | 205 - 220 |

| C5-H₂ | 2.5 - 2.9 | 35 - 45 |

| COOH | 10 - 13 (broad s) | 170 - 180 |

| COOH | 10 - 13 (broad s) | 170 - 180 |

| Note: These are estimated values and may vary depending on the solvent and stereoisomer. |

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the methine protons (H1 and H2) and their neighboring methylene protons on C5 and C3, respectively. Additionally, geminal and vicinal couplings between the methylene protons at C3 and C5 would be observed, helping to trace the proton connectivity around the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the cyclopentane ring, by correlating the signals in the ¹H and ¹³C spectra.

The relative stereochemistry of the two carboxylic acid groups (cis or trans) can be determined using NOESY, which detects through-space correlations between protons that are in close proximity.

In the cis-isomer , a NOE cross-peak would be expected between the methine protons at C1 and C2, as they would be on the same face of the cyclopentane ring.

In the trans-isomer , these protons would be on opposite faces of the ring, and therefore, no significant NOE correlation between H1 and H2 would be anticipated. Instead, NOEs might be observed between H1 and protons on the opposite side of the ring, depending on the ring's conformation.

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can be employed to predict NMR chemical shifts and coupling constants. By calculating the magnetic shielding tensors for a computationally optimized geometry of the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data of structurally related compounds to validate the proposed structure and stereochemistry. Different stereoisomers (e.g., cis and trans) would be expected to have distinct predicted NMR parameters, aiding in their differentiation.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by the distinct absorption bands of its constituent functional groups. The most prominent features would be the absorptions from the ketone and carboxylic acid moieties.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad |

| C-H (alkane) | C-H stretch | 2850 - 3000 | Medium |

| Ketone | C=O stretch | 1735 - 1750 | Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

| Carboxylic Acid | O-H bend | 920 - 950 | Broad, Medium |

| Note: The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample. |

The broad O-H stretching band of the carboxylic acid dimers is a hallmark feature. The C=O stretching region would likely show two distinct, strong absorption bands: one for the cyclopentanone (B42830) ketone and another for the carboxylic acids. The ketone C=O stretch is typically at a higher frequency than that of a saturated acyclic ketone due to ring strain. The carboxylic acid C=O stretch would appear at a slightly lower frequency. The presence of these characteristic bands provides strong evidence for the molecular structure.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its functional groups and skeletal structure. For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to its cyclopentanone and dicarboxylic acid moieties.

The key vibrational modes anticipated in the Raman spectrum would include the C=O stretching of the ketone group, typically found in the range of 1700-1750 cm⁻¹. The carboxylic acid groups will present several characteristic vibrations, including the C=O stretching, C-O stretching, and O-H bending modes. The cyclopentane ring itself will contribute to a complex series of fingerprint vibrations, including ring puckering and deformation modes, which are sensitive to the stereochemistry of the substituents.

A hypothetical data table of prominent Raman shifts for this compound, based on known data for similar functional groups, is presented below. It is important to note that the exact positions of these peaks can be influenced by factors such as intermolecular hydrogen bonding and the crystalline state of the sample.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~2950 | C-H stretching (cyclopentane ring) |

| ~1740 | C=O stretching (ketone) |

| ~1700 | C=O stretching (carboxylic acid dimer) |

| ~1650 | C=O stretching (carboxylic acid monomer) |

| ~1410 | O-H in-plane bending coupled with C-O stretching |

| ~1300 | C-O stretching coupled with O-H in-plane bending |

| ~900 | O-H out-of-plane bending (dimer) |

| Below 500 | Cyclopentane ring deformation and puckering modes |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (molar mass: 172.13 g/mol ), the mass spectrum would provide the molecular ion peak (M⁺) and a series of fragment ions that reveal the connectivity of the molecule.

Under electron ionization (EI), the molecular ion is expected at m/z 172. The fragmentation of this compound is likely to proceed through several key pathways, including the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and the carboxyl group (-COOH, 45 Da). The presence of the cyclopentanone ring can also lead to characteristic ring-opening and cleavage patterns.

A plausible fragmentation pathway can be initiated by the loss of a water molecule from the dicarboxylic acid moieties, followed by decarboxylation. Alpha-cleavage adjacent to the ketone is another common fragmentation route for cyclic ketones.

Below is a table outlining the potential major fragment ions and their proposed structures.

| m/z | Proposed Fragment Ion |

| 172 | [C₇H₈O₅]⁺ (Molecular Ion) |

| 154 | [M - H₂O]⁺ |

| 127 | [M - COOH]⁺ |

| 126 | [M - H₂O - CO]⁺ |

| 99 | [M - COOH - CO]⁺ |

| 84 | Ring fragmentation products |

| 55 | Further fragmentation of the cyclopentane ring |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the bond lengths, bond angles, and torsion angles of this compound, as well as its packing in the crystal lattice. For chiral isomers of this compound, X-ray crystallography can be used to determine the absolute configuration.

The solid-state structure is expected to be significantly influenced by intermolecular hydrogen bonding between the carboxylic acid groups, likely forming dimeric structures or extended networks. The conformation of the cyclopentane ring, whether it adopts an envelope or twist conformation, would also be determined.

A summary of hypothetical crystallographic data is provided in the table below, which would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.39 |

| Hydrogen Bonding | Intermolecular O-H···O interactions between carboxyl groups |

This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a biological or chemical system.

Contemporary and Emerging Applications in Organic Synthesis

Utilization as a Chirality Source and Building Block

As a chiral molecule, 4-Oxocyclopentane-1,2-dicarboxylic acid serves as an invaluable starting material for creating enantiomerically pure compounds, which is critical in the pharmaceutical and agrochemical industries. nih.gov The inherent stereochemistry of the cyclopentane (B165970) ring provides a template for transferring chirality to new, more complex structures.

The cyclopentane ring is a common motif in biologically active molecules. This compound and its close analogs are key intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The defined spatial arrangement of its functional groups allows for the construction of specific stereoisomers, which is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov

A notable application is its use as an intermediate in the production of the antifungal agent Icofungipen (PLD-118). Furthermore, the related compound, trans-cyclopentane-1,2-dicarboxylic acid, is an important intermediate for the hypoglycemic drug Gliclazide, highlighting the utility of this class of dicarboxylic acids in medicinal chemistry. google.com The compound's structure provides a rigid scaffold that chemists can elaborate upon to develop new therapeutic agents.

Table 1: Selected Pharmaceutical Intermediates Derived from Cyclopentane Dicarboxylic Acids

| Intermediate | Target Drug Class | Key Structural Feature | Reference(s) |

| This compound | Antifungal | Chiral cyclopentane core | |

| trans-Cyclopentane-1,2-dicarboxylic acid | Antidiabetic (Hypoglycemic) | Cyclopentane dicarboxylic acid scaffold | google.com |

The dicarboxylic acid functionality of this compound makes it a valuable precursor for the synthesis of polymers and specialty materials. The two carboxylic acid groups can react with diols or diamines to form polyesters and polyamides, respectively. The rigid and chiral nature of the cyclopentane backbone can impart unique properties to these polymers, such as thermal stability and specific optical activities.

While research into polymers derived specifically from this compound is an emerging area, the use of other dicarboxylic acids as polymer precursors is well-established. For instance, 2,5-Furandicarboxylic acid is a key bio-based monomer for creating sustainable polymers. nih.gov Similarly, certain cis-cyclobutane-1,2-dicarboxylic acids are being explored as building blocks for thermally recyclable or degradable materials, a property stemming from the strained ring system. rsc.org This suggests a significant potential for this compound in the development of novel functional materials and fine chemicals.

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.gov Many natural products contain highly substituted carbocyclic cores. This compound is an ideal starting point for constructing molecules with a functionalized cyclopentane ring.

A prominent example is Brefeldin A, a natural product known for its potent antifungal, antiviral, and antitumor activities. nih.gov Brefeldin A features a unique trisubstituted cyclopentane skeleton fused to a 13-membered macrolactone ring. nih.gov Synthetic strategies toward Brefeldin A and its analogs often rely on the stereoselective construction of a cyclopentane intermediate. A recent synthetic approach employed a [3+2]-cycloaddition to create a cyclopentane intermediate that was then converted into the Brefeldin A skeleton. nih.gov The use of pre-existing chiral building blocks like this compound or its derivatives can streamline such syntheses. Another example is the synthesis of the natural product (±)-gymnomitrol, which utilized cyclopentene-1,2-dicarboxylic anhydride (B1165640), a related cyclic precursor, in a key cycloaddition step to build the molecular framework. oregonstate.edu

Design and Synthesis of Novel Functionalized Molecules

The reactivity of the ketone and the two carboxylic acid groups, combined with the stereodefined cyclopentane ring, allows for the rational design and synthesis of a multitude of new molecules with specific three-dimensional arrangements.

The true power of this compound as a building block lies in its ability to facilitate the synthesis of complex molecules with precisely controlled stereochemistry. Chemists can selectively modify each of the three functional groups (one ketone, two carboxylic acids) to introduce new stereocenters or functional groups in a predictable manner. This control is fundamental in creating molecules for applications in materials science and medicinal chemistry, where structure dictates function.

For example, in the synthesis of Brefeldin A analogs, selective oxidation and reduction reactions were used to invert the chirality at a specific hydroxyl group on the cyclopentane ring, leading to the creation of an important stereoisomer for structure-activity relationship (SAR) studies. nih.gov This level of stereochemical control, starting from a well-defined chiral building block, is essential for exploring the chemical space around a biologically active molecule.

The presence of two carboxylic acid groups makes this compound an excellent candidate for creating conjugates and as a monomer for polymerization. The carboxylic acid moieties can be readily converted into esters or amides, allowing the cyclopentane core to be linked to other molecules, such as peptides, fluorophores, or drug molecules, to create novel bifunctional or multifunctional conjugates.

Furthermore, its role as a polymeric precursor is significant. Similar to how 2,5-furandicarboxylic acid is a cornerstone for bio-based polyesters, this compound can be used to synthesize novel polymers. nih.gov The resulting materials would possess a chiral, cyclic unit within the polymer backbone, which could influence properties such as crystallinity, degradation, and mechanical strength.

Future Research Directions

The strategic importance of this compound as a versatile building block in organic synthesis continues to drive research toward more efficient, selective, and sustainable manufacturing methods. Future advancements are anticipated to focus on three key areas: the development of novel catalytic systems, the adoption of modern synthesis technologies, and the application of powerful computational tools for predictive design.

Future progress in synthesizing and modifying this compound and related functionalized cyclopentanes hinges on the discovery of new catalytic technologies. Research is moving beyond traditional methods toward sophisticated systems that offer superior control over chemical transformations.

A significant area of exploration is the development of multicatalytic cascade reactions, which allow for the rapid assembly of complex molecules like functionalized cyclopentanones from simple, readily available starting materials in a single pot. nih.gov For instance, a dual-catalyst system using a secondary amine and an N-heterocyclic carbene (NHC) has been shown to facilitate a formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, producing densely functionalized cyclopentanones with high enantioselectivity. nih.govacs.org This approach highlights the potential for creating multiple stereocenters with high precision in one efficient step. nih.gov

The development of highly efficient metal catalysts is also a key objective. mdpi.com Strategies for synthesizing cyclopentene (B43876) derivatives, which can be precursors to the target compound, include copper-mediated [3+2] cycloadditions and NHC-catalyzed reactions between enals and chalcone (B49325) derivatives. semanticscholar.org These methods are part of a broader effort to expand the toolkit for building five-membered carbocycles, which are common motifs in natural products and pharmaceuticals. semanticscholar.org The goal is to create catalytic processes that are not only efficient but also highly stereoselective, as demonstrated in the catalytic enantio- and diastereoselective double Michael addition reactions for producing chiral cyclopentanes. nih.gov

The following table provides a conceptual comparison of catalytic approaches relevant to the synthesis of functionalized cyclopentane cores.

| Catalyst Type | Reaction | Potential Advantages | Key Research Focus |

| Organocatalyst (e.g., Amine/NHC) | Asymmetric [3+2] Cycloaddition | High enantioselectivity; metal-free; mild conditions. nih.govacs.org | Mutual catalyst compatibility; expanding substrate scope. nih.gov |

| Transition Metal (e.g., Cu, Rh) | [3+2] Cycloaddition | High efficiency; access to diverse functionalities. semanticscholar.org | Development under mild conditions; catalyst cost and toxicity. |

| Enzyme (Biocatalyst) | Asymmetric reduction/oxidation | Exceptional selectivity; green and sustainable process. | Engineering enzymes for non-natural substrates; improving stability. |

The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward for chemical synthesis, offering enhanced safety, efficiency, and scalability. researchgate.net Flow chemistry systems, characterized by reactions occurring in narrow tubes or channels, provide superior heat and mass transfer, allowing for reactions to be conducted under high pressure and temperature with precise control. nih.govacs.org This technology is particularly well-suited for multistep syntheses, where intermediates can be generated and immediately used in a subsequent reaction without isolation, streamlining the entire process. uc.ptcore.ac.uk For the synthesis of dicarboxylic acids and keto-esters, flow chemistry can enable faster reaction times and higher selectivity compared to batch methods. nih.govuc.pt

Complementing flow chemistry is the rise of automated synthesis platforms. These systems use robotics and data-driven algorithms to perform chemical reactions, from dispensing reagents to purification and analysis, minimizing human error and accelerating research. sigmaaldrich.comnih.gov Automated platforms can perform a wide range of transformations, including amide formation and Boc deprotection, which are relevant to derivatizing carboxylic acids. sigmaaldrich.com The integration of artificial intelligence (AI) with these robotic systems is creating "intelligent self-driving labs" capable of optimizing reaction conditions and even planning multi-step syntheses with minimal human intervention. nih.govresearchgate.net The future production of this compound and its derivatives will likely involve these automated systems to rapidly explore reaction parameters and identify optimal production pathways for both laboratory and industrial-scale manufacturing. nih.govresearchgate.net

Computational chemistry is an increasingly indispensable tool for accelerating the discovery and optimization of chemical processes. mdpi.com For a molecule like this compound, computational modeling offers powerful predictive capabilities. Methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms, predict the stability of intermediates, and calculate spectroscopic data to compare with experimental results. mdpi.comresearchgate.netnih.gov This insight allows researchers to understand the electronic and structural factors that govern reactivity and selectivity. mdpi.com